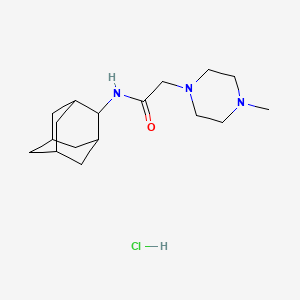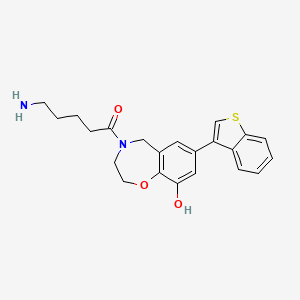
1-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione, also known as Barbituric Acid, is a heterocyclic organic compound that has been widely used in scientific research for its unique properties. This compound is derived from uric acid and has a pyrimidine ring structure, which makes it an important building block for the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione Acid and its derivatives is not fully understood. However, it is believed that these compounds act on the central nervous system by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA), an important neurotransmitter that regulates brain activity. Barbiturates bind to specific sites on GABA-A receptors, which leads to an increase in chloride ion influx and hyperpolarization of the neuronal membrane. This ultimately results in sedative and hypnotic effects.
Biochemical and Physiological Effects
This compound Acid and its derivatives have been shown to have various biochemical and physiological effects. These compounds can cause sedation, hypnosis, respiratory depression, and anticonvulsant effects. They can also induce liver enzyme induction and drug metabolism, which can lead to drug interactions and toxicity. Barbiturates are known to have a narrow therapeutic index, which means that the difference between a therapeutic dose and a toxic dose is small. Therefore, careful monitoring of drug dosage and patient response is necessary.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione Acid and its derivatives have several advantages for lab experiments. These compounds are readily available and can be synthesized in large quantities. They have well-defined chemical structures, which makes them suitable for structure-activity relationship studies. Barbiturates are also highly lipophilic, which allows them to easily cross the blood-brain barrier and exert their pharmacological effects. However, there are also limitations to using this compound Acid and its derivatives in lab experiments. These compounds are known to be highly addictive and can cause physical dependence. They can also induce tolerance, which means that higher doses are needed to achieve the same effect over time.
Orientations Futures
There are several future directions for the research on 1-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione Acid and its derivatives. One area of interest is the development of new barbiturate derivatives with improved pharmacological properties, such as increased potency, selectivity, and reduced toxicity. Another area of interest is the study of the molecular mechanisms underlying the pharmacological effects of barbiturates. This could lead to the development of new drugs that target specific GABA-A receptor subtypes, which may have fewer side effects and a wider therapeutic index. Finally, the use of this compound Acid and its derivatives in drug discovery for the treatment of neurological disorders, such as epilepsy, anxiety, and insomnia, is an area of ongoing research.
Conclusion
In conclusion, this compound Acid is an important compound in scientific research due to its unique properties. It is readily available and can be synthesized in large quantities. This compound Acid and its derivatives have been extensively studied for their pharmacological properties, including sedative, hypnotic, anxiolytic, and anticonvulsant effects. However, these compounds also have limitations, such as narrow therapeutic index and potential for addiction. Future research on this compound Acid and its derivatives will focus on the development of new compounds with improved pharmacological properties and the study of the molecular mechanisms underlying their effects.
Méthodes De Synthèse
1-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione Acid can be synthesized through a condensation reaction between urea and malonic acid. The reaction is carried out in the presence of a catalyst, such as sodium ethoxide or sodium hydroxide. The resulting product is then purified through recrystallization. The synthesis of this compound Acid is a simple and cost-effective process, which makes it readily available for scientific research.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione Acid has been widely used in scientific research as a building block for the synthesis of various compounds, such as barbiturates, benzodiazepines, and pyrimidine nucleosides. These compounds have been extensively studied for their pharmacological properties, including sedative, hypnotic, anxiolytic, and anticonvulsant effects. Barbiturates, in particular, have been used as anesthetics, anticonvulsants, and sedatives for over a century.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-6-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-6-10(15)13-11(16)14(7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKCBDGZPRMHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424211 |
Source


|
| Record name | ZINC06702950 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38507-36-7 |
Source


|
| Record name | ZINC06702950 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-methyltetrahydrofuran-2-carboxamide](/img/structure/B5346416.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(tetrahydrofuran-2-yl)acetamide](/img/structure/B5346431.png)
![{5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-furyl}methanol](/img/structure/B5346441.png)
![N-ethyl-N'-(4-fluorophenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5346447.png)
![4-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1-phenyl-2-piperazinone](/img/structure/B5346448.png)


![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5346456.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5346458.png)
![4-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5346478.png)
![4-[4-(2-methylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5346484.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(tetrahydro-3-thienylamino)nicotinamide](/img/structure/B5346498.png)
![3',4'-difluoro-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5346502.png)